2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a propan-2-ylphenyl group and an ethanol moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 4-(4-Propan-2-ylphenyl)methylpiperazine with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperazine nitrogen.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, leading to modulation of their activity. The ethanol moiety can enhance the compound’s solubility and facilitate its interaction with hydrophilic environments.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Meclizine: Used to treat motion sickness and vertigo.
Uniqueness
2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the propan-2-ylphenyl group and the ethanol moiety differentiates it from other piperazine derivatives and contributes to its unique biological activities.
Properties
IUPAC Name |
2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(2)16-5-3-15(4-6-16)13-18-9-7-17(8-10-18)11-12-19/h3-6,14,19H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYZZGGDDFSNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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